Methyl 3-(vinyloxy)benzoate
Overview
Description
Synthesis Analysis
Methyl benzoate can be prepared by the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as concentrated sulfuric acid . In this experiment, you will prepare methyl benzoate by reacting benzoic acid with methanol using sulfuric acid as a catalyst . Since this is a reversible reaction, it will reach an equilibrium that is described by the equilibrium constant, Keq .Molecular Structure Analysis
The molecular structure of Methyl 3-nitrobenzoate is C8H7NO4 . The average mass is 181.145 Da and the monoisotopic mass is 181.037506 Da .Chemical Reactions Analysis
Nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . In this experiment, the students nitrate methyl benzoate. The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl benzoate include a molar mass of 136.150 g·mol−1, a density of 1.0837 g/cm3, a melting point of −12.5 °C, and a boiling point of 199.6 °C .Mechanism of Action
Safety and Hazards
Future Directions
Methyl 3-(vinyloxy)benzoate has potential applications in the field of radiation-curable chemicals, which cross-link under the influence of electromagnetic radiation . Vinyl ether monomers not only have a low primary toxicity data profile, but are among the most reactive monomers to photopolymerize cationically .
Properties
IUPAC Name |
methyl 3-ethenoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-3-13-9-6-4-5-8(7-9)10(11)12-2/h3-7H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZUORUBNFWKFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720891 | |
Record name | Methyl 3-(ethenyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61031-63-8 | |
Record name | Methyl 3-(ethenyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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